REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5](=[O:11])[CH2:6][CH2:7][CH2:8][CH2:9]C.CN(C)[CH:15]=[CH:16]C(=O)CC.CN(C)[CH:24]=[CH:25][C:26](=[O:30])[CH2:27][CH2:28][CH3:29].CN(C)[CH:34]=[CH:35][C:36](=[O:41])[CH2:37][CH2:38][CH2:39][CH3:40].CN(C)[CH:45]=[CH:46][C:47](=[O:54])[CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53].CN(C)[CH:58]=[CH:59]C(=O)CCCCCCC>>[CH2:9]=[CH:8][CH:7]=[CH:6][C:5](=[O:11])[CH2:4][CH3:3].[CH2:15]=[CH:16][CH:24]=[CH:25][C:26](=[O:30])[CH2:27][CH2:28][CH3:29].[CH2:45]=[CH:46][CH:34]=[CH:35][C:36](=[O:41])[CH2:37][CH2:38][CH2:39][CH3:40].[CH2:58]=[CH:59][CH:45]=[CH:46][C:47](=[O:54])[CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH3:53]
|
Name
|
1-(dimethylamino)-1-decen-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(CCCCCCC)=O)C
|
Name
|
1-(dimethylamino)-1-octen-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(CCCCC)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(CC)=O)C
|
Name
|
1-(dimethylamino)-1-hexen-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(CCC)=O)C
|
Name
|
1-(dimethylamino)-1-hepten-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(CCCC)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(CCCCCC)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC=CC(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC=CC(CCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC=CC(CCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC=CC(CCCCCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |